

The Discovery of Neptunium-237: A Technical Retrospective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neptunium-237*

Cat. No.: *B088061*

[Get Quote](#)

A deep dive into the 1942 experiment by Glenn T. Seaborg and Arthur C. Wahl that unveiled the long-lived isotope of the first transuranic element.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal discovery of **Neptunium-237** (^{237}Np), a long-lived isotope of the first transuranic element. In 1942, at the University of California, Berkeley, Glenn T. Seaborg and Arthur C. Wahl successfully synthesized and identified this isotope, a landmark achievement in nuclear chemistry. This document details the experimental protocols, quantitative data, and the logical framework that led to this historic discovery.

Executive Summary

The discovery of **Neptunium-237** was a crucial extension of the initial identification of Neptunium (specifically ^{239}Np) by Edwin McMillan and Philip Abelson in 1940. Seaborg and Wahl's 1942 experiment utilized the 60-inch cyclotron at Berkeley to bombard uranium with fast neutrons, inducing a $(n, 2n)$ reaction. The resulting Uranium-237 underwent beta decay to form the previously unknown alpha-emitting **Neptunium-237**. The subsequent chemical separation and radiological analysis confirmed the existence of this remarkably stable isotope, opening new avenues in the study of transuranic elements.

Experimental Protocols

The synthesis and identification of **Neptunium-237** involved a multi-stage process, from the bombardment of the uranium target to the chemical separation and radiological characterization of the new isotope.

Target Bombardment

The production of the parent isotope, Uranium-237 (^{237}U), was achieved by irradiating Uranium-238 (^{238}U) with fast neutrons.

- Target Material: Uranium-238.
- Irradiation Source: Fast neutrons produced in the 60-inch cyclotron at the University of California, Berkeley. The fast neutrons were generated by bombarding a beryllium target with 16 MeV deuterons.
- Nuclear Reaction: The primary reaction for the production of ^{237}U was the (n, 2n) reaction:
$$^{238}\text{U} + \text{n} \rightarrow ^{237}\text{U} + 2\text{n}$$
- Decay of Parent Isotope: The newly formed ^{237}U is a beta-emitter with a half-life of approximately 6.75 days. It decays into **Neptunium-237**: $^{237}\text{U} \rightarrow ^{237}\text{Np} + \beta^-$

Chemical Separation

A critical and intricate part of the experiment was the chemical separation of the minute quantities of neptunium from the bulk uranium target and the highly radioactive fission products. The separation chemistry was based on the distinct oxidation-reduction characteristics of the transuranic elements, a field being pioneered at the time, largely in the context of plutonium research. The general principle involved the use of a carrier for co-precipitation.

The methodology, developed through tracer experiments, exploited the fact that neptunium (like plutonium) exhibits multiple oxidation states with different chemical properties. A key step was the use of a fluoride precipitation method with a rare-earth element as a carrier.

Generalized Separation Procedure:

- Dissolution of Target: The irradiated uranium target was dissolved in nitric acid.

- Oxidation State Adjustment: An oxidizing agent, such as bromate in acidic solution, was used to ensure neptunium was in its higher oxidation state (Np(VI)). In this state, it is soluble and does not co-precipitate with rare-earth fluorides.
- Fission Product Removal: A fluoride salt (e.g., lanthanum fluoride, LaF₃) was precipitated from the solution. This step carried down many fission products, while the oxidized neptunium remained in the supernatant.
- Reduction of Neptunium: The supernatant containing the neptunium was then treated with a reducing agent, such as sulfur dioxide (SO₂) or hydrazine, to reduce neptunium to a lower oxidation state (Np(IV) or Np(V)).
- Co-precipitation of Neptunium: A fresh batch of rare-earth fluoride carrier (LaF₃) was then precipitated. In its reduced state, neptunium co-precipitated with the carrier, effectively separating it from the uranium which remained in solution.
- Further Purification: This oxidation-reduction cycle could be repeated to achieve a higher degree of purification.

Detection and Characterization

The final isolated samples containing **Neptunium-237** were analyzed to determine its radioactive properties.

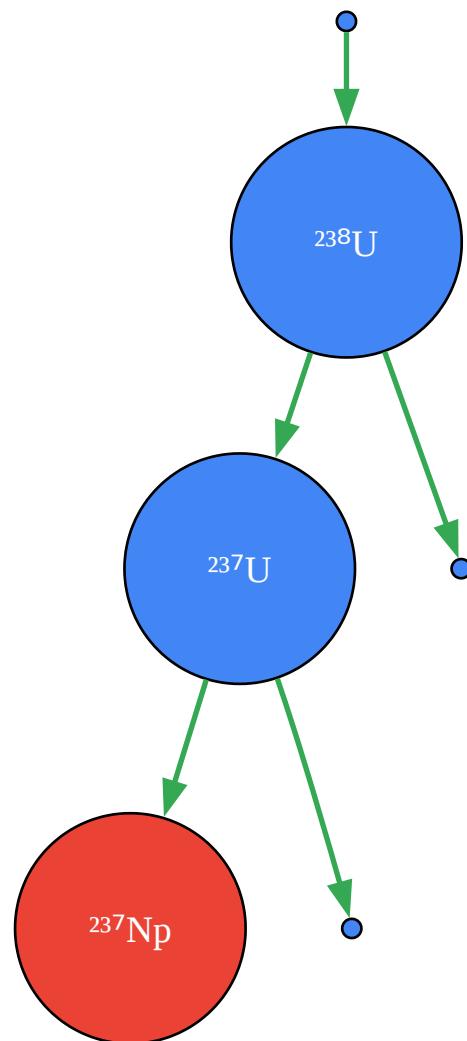
- Detection Method: The primary method for the detection of ²³⁷Np was alpha spectroscopy. The long-lived nature of this isotope meant it was a weak beta emitter but a detectable alpha emitter.
- Instrumentation: An ionization chamber connected to a linear amplifier and a cathode-ray oscilloscope was a common setup for alpha particle detection and energy measurement in that era.
- Half-life Determination: The extremely long half-life was inferred from the measured alpha activity and an estimation of the number of atoms present. The initial estimate was on the order of 3 million years, which has since been refined to approximately 2.144 million years.

[1]

Quantitative Data

The following table summarizes the key quantitative data from the discovery of **Neptunium-237**.

Parameter	Value
Production Reaction	
Target Isotope	^{238}U
Projectile	Fast Neutrons
Cyclotron Deuteron Energy	16 MeV (on Beryllium target)
Primary Nuclear Reaction	$^{238}\text{U}(\text{n}, 2\text{n})^{237}\text{U}$
Parent Isotope Properties	
Isotope	^{237}U
Decay Mode	Beta (β^-)
Half-life	~6.75 days
Discovered Isotope Properties	
Isotope	^{237}Np
Decay Mode	Alpha (α)
Initial Half-life Estimate	$\sim 3 \times 10^6$ years [1]
Modern Half-life Value	2.144×10^6 years [1]


Visualizations

The following diagrams illustrate the key workflows and relationships in the discovery of **Neptunium-237**.

[Click to download full resolution via product page](#)

Experimental workflow for the discovery of Neptunium-237.

[Click to download full resolution via product page](#)

Nuclear reaction and decay pathway for the synthesis of **Neptunium-237**.

Conclusion

The discovery of **Neptunium-237** by Seaborg and Wahl was a testament to the burgeoning field of nuclear chemistry in the early 1940s. Their work not only introduced a new, remarkably stable transuranic isotope but also helped to refine the chemical separation techniques that were crucial for the study of these new elements. This technical guide has provided a detailed overview of the experimental procedures and data that underpinned this significant scientific breakthrough. The methodologies employed, particularly in the realm of radiochemical separations, laid the groundwork for future discoveries in the actinide series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atomic Energy & Nuclear History Learning Curriculum - Special Collections & Archives Research Center [scarc.library.oregonstate.edu]
- To cite this document: BenchChem. [The Discovery of Neptunium-237: A Technical Retrospective]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088061#historical-discovery-of-neptunium-237-by-seaborg-and-wahl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com